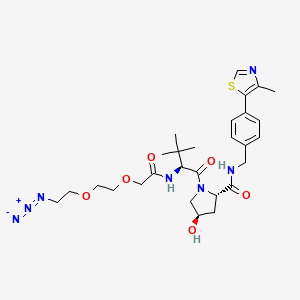

(S,R,S)-AHPC-PEG2-N3

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

(S,R,S)-AHPC-PEG2-N3 is a highly specialized, bifunctional E3 ligase ligand-linker conjugate designed for the modular synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of the (S,R,S)-diastereomer of the AHPC (VH032-derived) ligand, which selectively recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a hydrophilic 2-unit polyethylene glycol (PEG2) spacer and terminating in a bioorthogonal azide (N3) group . In procurement and material selection, this specific construct is prioritized when developers require high-affinity VHL engagement (Kd ~185 nM), enhanced aqueous solubility compared to pure alkyl linkers, and highly efficient, chemoselective conjugation via click chemistry[1].

Procurement Fit

Substituting (S,R,S)-AHPC-PEG2-N3 with generic VHL ligands, racemic mixtures, or alternative linker chemistries introduces severe risks of PROTAC synthesis failure. The VHL binding pocket is exquisitely sensitive to stereochemistry; replacing the (S,R,S) configuration with inactive epimers like (S,S,S) completely abolishes E3 ligase recruitment and subsequent target degradation [1]. Furthermore, substituting the PEG2 spacer with longer PEG chains (e.g., PEG4) or hydrophobic alkyl linkers alters the ternary complex geometry and physicochemical properties, often leading to reduced cell permeability or poor aqueous solubility . Finally, replacing the terminal azide with an amine or carboxylic acid sacrifices the bioorthogonality of click chemistry, risking cross-reactivity during warhead conjugation and significantly lowering overall synthesis yields .

Substitution Risk

Stereochemical Dependency for VHL Binding

The biological activity of AHPC-based PROTACs is strictly dictated by the stereochemistry of the VHL ligand. The (S,R,S) enantiomer exhibits high-affinity binding to the VHL E3 ligase (Kd ~ 185 nM), enabling robust target degradation. In direct comparison, substitution with the (S,S,S) or (R,S,R) epimers results in a near-complete loss of VHL binding affinity and fails to induce degradation of target proteins (e.g., PTP1B or NSD3) in cellular assays [1].

| Evidence Dimension | VHL Binding Affinity and Degradation Efficacy |

| Target Compound Data | (S,R,S)-AHPC: Kd ~ 185 nM; active target degradation |

| Comparator Or Baseline | (S,S,S)-AHPC epimer: Diminished affinity; zero target degradation |

| Quantified Difference | >100-fold loss in binding affinity and complete loss of cellular degradation for inactive epimers |

| Conditions | In vitro VHL binding assays and HEK293 cellular degradation assays |

Procuring the strictly enantiopure (S,R,S) isomer is mandatory; utilizing racemic mixtures or incorrect stereoisomers will yield biologically inactive PROTACs.

PEG2 vs. Alkyl Linker Physicochemical Advantage

The incorporation of a PEG2 linker provides a critical balance between aqueous solubility and cell permeability compared to traditional alkyl linkers. As noted in linker optimization studies, replacing an alkyl chain with a PEG2 linker maintains a small hydration shell and low polar surface area for membrane traversal, while significantly reducing the overall lipophilicity of the PROTAC, thereby preventing aggregation .

| Evidence Dimension | Lipophilicity and Solubility |

| Target Compound Data | PEG2 Linker: Moderate polar surface area, avoids aggregation |

| Comparator Or Baseline | Alkyl Linker: High lipophilicity, prone to aqueous insolubility |

| Quantified Difference | Addition of ether oxygens (approx. 44 Da and 3.5 Å per unit) quenches aggregation while maintaining high cellular uptake compared to purely hydrophobic alkyl chains |

| Conditions | Physicochemical profiling of PROTAC linker libraries |

PEG2 linkers prevent the aggregation and poor formulation characteristics often seen when highly lipophilic target warheads are attached to purely hydrophobic alkyl linkers.

Azide-Alkyne Click Conjugation Efficiency

The terminal azide (N3) group on (S,R,S)-AHPC-PEG2-N3 allows for highly efficient copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry. Compared to amine-terminated linkers that require activated NHS-esters and are prone to hydrolysis or cross-reactivity, the azide-alkyne cycloaddition routinely achieves near-quantitative yields (>90%) and is completely orthogonal to primary amines, hydroxyls, and thiols present on the target protein ligand .

| Evidence Dimension | Conjugation Yield and Chemoselectivity |

| Target Compound Data | Azide (N3) terminal: >90% yield, highly bioorthogonal |

| Comparator Or Baseline | Amine (NH2) terminal: Lower yields, high risk of cross-reactivity with warhead amines |

| Quantified Difference | Near-quantitative assembly yields (>90%) with zero requirement for complex protecting group strategies |

| Conditions | PROTAC assembly reactions in aqueous/organic co-solvents |

The bioorthogonal azide handle drastically simplifies the final assembly step, reducing purification bottlenecks and saving expensive warhead precursors.

Tight Geometry Ternary Complex Synthesis

Where the target protein and VHL ligase binding pockets must sit in close proximity, the short ~7 Å contour length of the PEG2 linker minimizes the entropic penalties that would occur with longer PEG4 or PEG6 chains, ensuring stable ternary complex formation.

Late-Stage Diversification of PROTAC Libraries

Utilizing the terminal azide for rapid, parallel CuAAC click chemistry with a library of alkyne-functionalized warheads enables high-throughput screening of degraders without the need for complex deprotection steps or concerns about cross-reactivity .

Degraders for Highly Lipophilic Targets

When the target-binding ligand (warhead) is excessively hydrophobic, the incorporation of the hydrophilic PEG2 motif helps balance the overall lipophilicity, preventing compound aggregation in cellular assays and improving formulation viability compared to alkyl-linked alternatives[1].

Application Fit

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types